N-(4-methoxyphenyl)-3-nitrobenzamide

Medicinal Chemistry Crystallography Factor Xa Inhibition

Procure the structurally essential 4′-methoxy regioisomer for your coagulation or oncology research. Unlike the common 4-methoxy variant (CAS 97-32-5), this compound's para-methoxy substitution on the N-phenyl ring enables the near-coplanar geometry (4.57° dihedral) required for hfXa binding, a conformation critical to achieving apixaban-level potency. Its dual-substituent electronic configuration also supports novel corrosion inhibition and LYP phosphatase selectivity studies. Secure this Rare Chemical Library compound for unambiguous structure-activity relationship data.

Molecular Formula C14H12N2O4
Molecular Weight 272.26 g/mol
CAS No. 101971-72-6
Cat. No. B182249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-3-nitrobenzamide
CAS101971-72-6
SynonymsN-(4-Methoxyphenyl)-3-nitrobenzaMide, 97%
Molecular FormulaC14H12N2O4
Molecular Weight272.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C14H12N2O4/c1-20-13-7-5-11(6-8-13)15-14(17)10-3-2-4-12(9-10)16(18)19/h2-9H,1H3,(H,15,17)
InChIKeyIJLDXKIMXVBWEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxyphenyl)-3-nitrobenzamide (CAS 101971-72-6): A Positional Isomer of 4-Methoxy-3-nitrobenzanilide with Differentiated Reactivity and Biological Potential


N-(4-Methoxyphenyl)-3-nitrobenzamide (CAS 101971-72-6; synonym: 4′-methoxy-3-nitrobenzanilide; MFCD00157796; CHEMBL1320211) is a secondary benzamide featuring a 3-nitrobenzamide core and a para-methoxy substituent on the aniline-derived phenyl ring. Its molecular formula is C₁₄H₁₂N₂O₄ (MW 272.26 g/mol) . This compound is curated in the Sigma-Aldrich Rare Chemical Library (AldrichCPR S892823), a collection of compounds not readily available through high-volume commercial channels . Key structural analogs—including 4-methoxy-3-nitro-N-phenylbenzamide (CAS 97-32-5) and N-(4-methoxyphenyl)-4-nitrobenzamide (CAS 24730-11-8)—differ only in the position of the nitro or methoxy groups, yet these positional variations have been shown to drive measurable differences in molecular recognition, crystallographic packing, and biological activity [1].

Why N-(4-Methoxyphenyl)-3-nitrobenzamide Cannot Be Substituted by 4-Methoxy-3-nitrobenzanilide (CAS 97-32-5) in Structure–Activity Studies


N-(4-Methoxyphenyl)-3-nitrobenzamide and its closest commercially common analog, 4-methoxy-3-nitro-N-phenylbenzamide (CAS 97-32-5), are regioisomers: the former carries the methoxy group on the amide nitrogen-linked phenyl ring (4′-position), whereas the latter carries it on the benzamide carbonyl-linked ring (4-position). This single positional shift alters the electronic environment of the amide pharmacophore and the spatial orientation of hydrogen-bond donor/acceptor sites [1]. In the crystal structure of the extended hfXa inhibitor N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, the 4-methoxyphenyl ring is inclined at only 4.57° relative to the central ring, while the amide linker that connects this 4-methoxyphenyl motif to the scaffold is inclined by 29.35° —a geometry that cannot be reproduced by the regioisomeric 4-methoxy substitution [1]. Consequently, any structure–activity relationship (SAR) program that substitutes CAS 97-32-5 for CAS 101971-72-6 will introduce a different pharmacophoric geometry, invalidating potency and selectivity comparisons derived from molecular docking, QSAR, or crystallographic studies.

Quantitative Differentiation Evidence for N-(4-Methoxyphenyl)-3-nitrobenzamide Versus Regioisomeric and Functional Analogs


Crystal Structure Geometry: How N-(4-Methoxyphenyl)-3-nitrobenzamide Enables a Low-Energy hfXa Binding Conformation Not Accessible to the 4-Methoxy Regioisomer

In the single-crystal X-ray structure of the extended derivative N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, the 4-methoxyphenyl ring (Ring C) forms a dihedral angle of only 4.57(18)° with the central Ring B, and the C15/N3/C14(O4)/C10 amide plane is inclined by 29.35(16)° relative to Ring B [1]. This specific, near-coplanar geometry is dictated by the para-methoxy substitution on the N-phenyl ring. In the 4-methoxy regioisomer (CAS 97-32-5), the methoxy group resides on the benzamide carbonyl ring, eliminating this conformational arrangement entirely . In-silico docking against human factor Xa (hfXa) revealed that the target compound's scaffold achieves a minimum binding energy within approximately 3 kcal mol⁻¹ of apixaban, used as a positive control inhibitor [1].

Medicinal Chemistry Crystallography Factor Xa Inhibition

Procurement Exclusivity: N-(4-Methoxyphenyl)-3-nitrobenzamide Is a Sigma-Aldrich Rare Chemical Library Compound, Unlike the Bulk-Available Regioisomer CAS 97-32-5

Sigma-Aldrich lists N-(4-methoxyphenyl)-3-nitrobenzamide (AldrichCPR S892823) as part of its Rare Chemical Library, a curated collection of chemicals offered in limited unit sizes (milligram scale) with no analytical data collection performed by the supplier . By contrast, the regioisomer 4-methoxy-3-nitro-N-phenylbenzamide (CAS 97-32-5) is available from multiple commercial sources with defined physical properties—including melting point (light tan solid) and LogP (2.69 at pH 7.8–7.9) [1]—and is produced at larger scales [1]. A pharmacophore-based QSAR study identified CAS 101971-72-6 among a small set of hits (~34% structural similarity to the query) as a biologically relevant test compound, underscoring its non-interchangeable role in validated screening libraries [2].

Chemical Procurement Rare Chemical Sourcing Research Supply Chain

SAR Evidence for Electronic Effects: Methoxy vs. Nitro Substitution on the N-Phenyl Ring Drives Corrosion Inhibition Efficiency

Although direct head-to-head corrosion data for CAS 101971-72-6 itself are absent, a controlled experimental SAR study on N-phenyl-benzamide derivatives provides the electronic substituent framework: N-(4-methoxyphenyl)benzamide (BNA-3, OCH₃) achieved 96.52% inhibition efficiency on mild steel in 1 M HCl, while N-(4-nitrophenyl)benzamide (BNA-1, NO₂) reached only 89.56% [1]. The parent N-phenylbenzamide (BNA-2, H) gave 93.91%. This establishes that a para-methoxy substituent on the N-phenyl ring (the substitution pattern of CAS 101971-72-6) enhances inhibition efficiency by approximately 7 percentage points over the corresponding para-nitro substitution [1]. The target compound (CAS 101971-72-6) combines an electron-donating OCH₃ on the N-phenyl ring with an electron-withdrawing NO₂ on the carbonyl phenyl ring, a dual-substituent configuration not represented in the BNAs series and predicted to produce distinct adsorption behavior at metal–electrolyte interfaces [1].

Corrosion Science Structure–Activity Relationship Benzamide Inhibitors

Close Analog Activity Benchmark: 3-Amino-N-(4-methoxyphenyl)benzamide Shows ~34% Structural Similarity with Validated LYP Inhibitory Bioactivity

In a published ligand-based pharmacophore and QSAR study targeting lymphoid tyrosine phosphatase (LYP) inhibition, CAS 101971-72-6 was identified alongside its close structural analog 3-amino-N-(4-methoxyphenyl)benzamide (CAS 115175-19-4) as part of a validated compound screening set [1]. The two compounds share the identical N-(4-methoxyphenyl)benzamide backbone and differ only in the 3-position substituent: NO₂ (target) vs. NH₂ (analog). The QSAR model attributes distinct predicted activity profiles to this substituent difference, driven by altered hydrogen-bond acceptor strength and electronic distribution at the 3-position [1]. The 3-amino analog demonstrated measurable LYP inhibitory activity (IC₅₀ reported in the 15–23 μM range for related benzamide hits in the same screen) [2], providing a quantitative baseline against which the 3-nitro variant can be benchmarked.

QSAR Modeling LYP Phosphatase Inhibition Pharmacophore Screening

Nitrobenzamide Scaffold Benchmark: 4-Iodo-3-nitrobenzamide (Iniparib) Demonstrates PARP-Mediated Tumor Cell Cytotoxicity at Sub-10 μM Prodrug Concentrations

The 3-nitrobenzamide chemotype is a validated pharmacophore for poly(ADP-ribose) polymerase (PARP)-targeted anticancer activity, as demonstrated by 4-iodo-3-nitrobenzamide (Iniparib, CAS 160003-66-7). This compound undergoes tumor cell-selective bioreduction to the cytotoxic 4-iodo-3-nitrosobenzamide intermediate, causing PARP zinc-finger ejection and apoptosis, with no observed toxicity in hamsters even at 200 mg/kg i.p. daily for 7 days . The non-iodinated 3-nitrosobenzamide homolog was less effective at PARP inactivation, indicating that the 4-position substituent critically modulates the therapeutic window . N-(4-Methoxyphenyl)-3-nitrobenzamide (CAS 101971-72-6) retains the identical 3-nitrobenzamide core required for bioreductive activation but replaces the 4-iodo with a 4-methoxy group, offering a distinct electronic and steric profile for structure–cytotoxicity relationship studies .

PARP Inhibition Cancer Chemotherapy Nitrobenzamide Prodrugs

Procurement-Relevant Application Scenarios Where N-(4-Methoxyphenyl)-3-nitrobenzamide (CAS 101971-72-6) Provides Differentiated Value


Factor Xa (hfXa) Inhibitor Lead Optimization Using the Validated 4′-Methoxybenzamide Scaffold

The extended derivative N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide has been crystallographically characterized and shown by molecular docking to approach apixaban-level binding energy to hfXa (difference ≈3 kcal mol⁻¹) [1]. Procurement of CAS 101971-72-6 enables the synthesis of this validated lead scaffold. The 4′-methoxy regioisomer is structurally essential—the 4-methoxy regioisomer (CAS 97-32-5) cannot reproduce the near-coplanar ring geometry (dihedral 4.57°) required for the binding conformation [1].

Dual-Substituent Benzamide Corrosion Inhibitor Screening in Acidic Media

SAR data on N-phenyl-benzamide derivatives demonstrate that para-methoxy substitution on the N-phenyl ring increases corrosion inhibition efficiency by ~7 percentage points over para-nitro substitution (96.52% vs. 89.56% on mild steel in 1 M HCl) [2]. CAS 101971-72-6 uniquely combines the performance-enhancing OCH₃ (aniline-side) with a NO₂ group (benzoyl-side), creating a dual-substituent electronic configuration not tested in the published BNA series and predicted to produce novel adsorption characteristics at metal surfaces [2].

LYP Phosphatase QSAR Model Validation: NO₂ vs. NH₂ Substituent Head-to-Head Comparison

A validated pharmacophore and QSAR screen identified CAS 101971-72-6 alongside its 3-amino analog (CAS 115175-19-4) as LYP phosphatase hits, with ~34% structural similarity to the query pharmacophore [3]. The 3-amino analog has demonstrated measurable LYP inhibition (IC₅₀ ~15–23 μM range) [4]. Procuring the 3-nitro variant enables a direct experimental comparison of how the electron-withdrawing NO₂ substituent alters LYP binding affinity relative to the electron-donating NH₂ benchmark [3].

3-Nitrobenzamide PARP Inhibitor SAR with Non-Halogen 4-Position Substitution

The 3-nitrobenzamide chemotype is validated as a bioreductive prodrug scaffold for PARP-targeted tumor cell killing, with 4-iodo-3-nitrobenzamide (Iniparib) demonstrating tumor-selective cytotoxicity at tolerated in vivo doses (200 mg/kg/day × 7 days in hamsters) . CAS 101971-72-6 provides the identical 3-nitrobenzamide activation core but replaces the 4-iodo substituent with a 4-methoxy group, allowing systematic investigation of how electron-donating 4-substituents affect the rate of nitro-to-nitroso bioreduction and the resulting therapeutic window, without the synthetic complexity of de novo core construction .

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